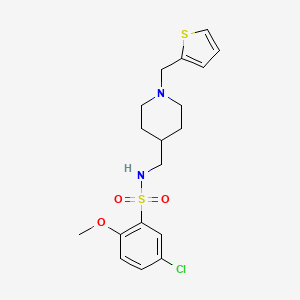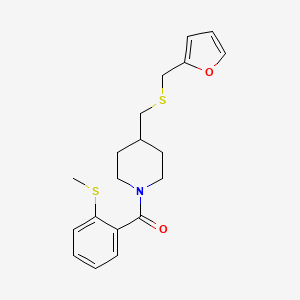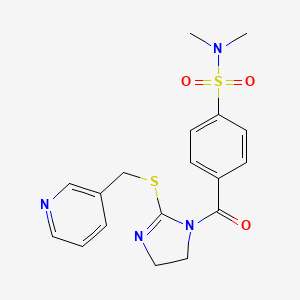![molecular formula C20H19N3O5 B2540240 2-[(E)-2-(2-butoxynaphthalen-1-yl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one CAS No. 708283-79-8](/img/structure/B2540240.png)
2-[(E)-2-(2-butoxynaphthalen-1-yl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(E)-2-(2-butoxynaphthalen-1-yl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines a naphthalene ring with a pyrimidinone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(2-butoxynaphthalen-1-yl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one typically involves multiple steps. One common method starts with the preparation of 2-butoxynaphthalene through a nucleophilic substitution reaction. This involves reacting 2-naphthol with an alkyl halide, such as n-butyl bromide, in the presence of a base like sodium methoxide . The resulting 2-butoxynaphthalene is then subjected to further reactions to introduce the ethenyl and pyrimidinone groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
2-[(E)-2-(2-butoxynaphthalen-1-yl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove nitro groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a fully saturated derivative.
科学研究应用
2-[(E)-2-(2-butoxynaphthalen-1-yl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of new materials with specific properties, such as improved stability or reactivity.
作用机制
The mechanism by which 2-[(E)-2-(2-butoxynaphthalen-1-yl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one exerts its effects depends on its interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.
相似化合物的比较
Similar Compounds
2-butoxynaphthalene: Shares the naphthalene ring but lacks the pyrimidinone moiety.
6-hydroxy-5-nitropyrimidin-4(3H)-one: Contains the pyrimidinone structure but lacks the naphthalene ring.
Uniqueness
What sets 2-[(E)-2-(2-butoxynaphthalen-1-yl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one apart is its combination of both the naphthalene and pyrimidinone structures, which may confer unique properties in terms of reactivity and biological activity.
属性
IUPAC Name |
2-[(E)-2-(2-butoxynaphthalen-1-yl)ethenyl]-4-hydroxy-5-nitro-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5/c1-2-3-12-28-16-10-8-13-6-4-5-7-14(13)15(16)9-11-17-21-19(24)18(23(26)27)20(25)22-17/h4-11H,2-3,12H2,1H3,(H2,21,22,24,25)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXJKDHUCBDLSF-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C2=CC=CC=C2C=C1)C=CC3=NC(=C(C(=O)N3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C2=CC=CC=C2C=C1)/C=C/C3=NC(=C(C(=O)N3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-chloro-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2540158.png)
![N-(3-chlorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2540160.png)

![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]acetamide hydrochloride](/img/structure/B2540162.png)




![N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2540170.png)
![2-(butylsulfanyl)-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2540174.png)


![3-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2540177.png)
![1-(2-Methylphenyl)-3-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}urea](/img/structure/B2540178.png)
